Sulfatroxazole-d4

Isotope dilution mass spectrometry Sulfonamide residue analysis LC-MS/MS quantification

Quantifying sulfatroxazole in meat, milk, or wastewater? Unlabeled or mismatched IS causes uncorrected matrix effects (20-80% ion suppression) and regulatory non-compliance. Sulfatroxazole-d4 is the only 4,5-dimethylisoxazole-matched deuterated IS for true isotope dilution. - Co-elutes with native analyte; corrects matrix effects per ISO/IEC 17025 - HPLC >99.0%, isotopic purity >98 atom% D; 40-month shelf life - Essential for EU/Codex residue programs (e.g., TCVN 11838:2017)

Molecular Formula C11H13N3O3S
Molecular Weight 271.33 g/mol
Cat. No. B12422461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfatroxazole-d4
Molecular FormulaC11H13N3O3S
Molecular Weight271.33 g/mol
Structural Identifiers
SMILESCC1=C(ON=C1NS(=O)(=O)C2=CC=C(C=C2)N)C
InChIInChI=1S/C11H13N3O3S/c1-7-8(2)17-13-11(7)14-18(15,16)10-5-3-9(12)4-6-10/h3-6H,12H2,1-2H3,(H,13,14)/i3D,4D,5D,6D
InChIKeyDAUFGBIKKGOPJA-LNFUJOGGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfatroxazole-d4 Procurement Specifications


Sulfatroxazole-d4 (Isosulfafurazole-d4) is a stable isotope-labeled sulfonamide reference standard in which four hydrogen atoms on the benzene ring are replaced by deuterium . It is manufactured as a neat, high-purity chemical primarily intended for use as an internal standard (IS) in liquid chromatography–tandem mass spectrometry (LC-MS/MS) and gas chromatography–mass spectrometry (GC-MS) workflows . The unlabeled parent compound, sulfatroxazole, is a veterinary sulfonamide antibiotic historically used in combination with trimethoprim and monitored in food and environmental residue programs; its complex metabolic profile—dominated by 5-hydroxy (70% of dose) and N4-acetyl (15% of dose) pathways with an elimination half-life of ~22 h in humans—requires precise analytical quantification that can be compromised by matrix effects when a matched IS is not employed [1].

Isotope-labeled internal standard for LC-MS/MS and GC-MS isotope dilution quantification
Structurally matched co-eluting ISTD for sulfatroxazole in complex matrices
Supports matrix effect correction unattainable with unlabeled or analog internal standards

Sulfatroxazole-d4 Substitution Limitations


Direct substitution of Sulfatroxazole-d4 with unlabeled sulfatroxazole as an internal standard introduces an unresolvable source of quantitative error in LC-MS/MS analysis because the native analyte and the unlabeled IS co-elute and are indistinguishable by mass. This precludes isotope dilution mass spectrometry (IDMS), the gold-standard calibration strategy recommended for correcting extraction inefficiency, ion suppression/enhancement, and matrix effects in complex matrices such as muscle, liver, milk, and wastewater . Substituting with a structural analogue deuterated sulfonamide (e.g., Sulfamethoxazole-d4, ΔMW = 257.30 g/mol) cannot guarantee identical chromatographic retention, ionization behavior, or recovery for Sulfatroxazole (MW = 267.30 g/mol unlabeled; 271.33 g/mol labeled), which possesses a distinct 4,5-dimethylisoxazole substituent rather than the 5-methylisoxazole moiety of Sulfamethoxazole . Small differences in retention time (ΔRT) and ionization efficiency between non-identical sulfonamides translate into uncorrected matrix effects and systematic bias, especially at low μg/kg regulatory limits [1].

Unlabeled sulfatroxazole
Co-elution with native analyte may preclude MS differentiation, making isotope dilution calibration impossible without a labeled analog.
Structural analog ISTD (e.g., Sulfamethoxazole-d4)
Different isoxazole substituent may shift retention time and ionization efficiency, leaving matrix effects uncorrected at low residue limits.
Non-isotopic external calibration
Without a matched ISTD, method accuracy may be compromised by variable extraction recovery and ion suppression in tissue or environmental extracts.

Sulfatroxazole-d4 Quantitative Comparison


Exact Co-Elution via Deuterium Placement

Sulfatroxazole-d4 is the [²H₄]-benzene-ring labeled isotopologue of Sulfatroxazole, meaning it shares the identical chemical structure (4-amino-N-(4,5-dimethyl-3-isoxazolyl)benzenesulfonamide) with the native analyte except for the substitution of four hydrogen atoms with deuterium. This structural identity ensures that Sulfatroxazole-d4 co-elutes with unlabeled Sulfatroxazole at the same LC retention time and ionizes with the same efficiency, enabling accurate IDMS-based quantification. In contrast, Sulfamethoxazole-d4 (CAS 1020719-86-1) is the deuterated form of a chemically distinct sulfonamide (4-amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide) that lacks the 4-methyl group on the isoxazole ring, yielding a different molecular formula (C₁₀H₇D₄N₃O₃S vs. C₁₁H₉D₄N₃O₃S) and a lower molecular weight (257.30 g/mol vs. 271.33 g/mol) . The resulting chromatographic retention shift (ΔRT > 0 min) means Sulfamethoxazole-d4 cannot serve as a true co-eluting IS for Sulfatroxazole, and the ionization difference introduces a compound-specific response factor bias that cannot be corrected by simple peak area ratio [1].

Structural Match
Class-level inference
Sulfatroxazole-d4 vs Sulfamethoxazole-d4: ΔMW ~14, distinct 4,5-dimethyl vs 5-methyl isoxazole; no identical retention.
Only a true isotopologue ensures co-elution for accurate IDMS matrix correction.
IDMS best practice requires co-eluting IS; structural analogs cannot meet this requirement.
Isotope dilution mass spectrometry Sulfonamide residue analysis LC-MS/MS quantification

Isotopic Purity and Cross-Talk

The WITEGA-manufactured Sulfatroxazole-d4 (SA077) is certified with an isotopic purity of >98.0 atom% D as determined by MS, alongside an HPLC purity >99.0% . The companion product Sulfamethoxazole-d4 (SA073) from the same manufacturer is certified at a higher isotopic purity of >99.0 atom% D . This 1 percentage-point difference in atom% D translates directly into the concentration of residual unlabeled (d₀) species present in the IS stock: ≤2.0% d₀ for Sulfatroxazole-d4 vs. ≤1.0% d₀ for Sulfamethoxazole-d4. In a quantification scenario where the IS is spiked at a level 10× above the native analyte, the contribution of IS-derived d₀ to the total d₀ signal can approach or exceed 20% of the measured analyte concentration for the 98% isotopologue, an effect that must be corrected via calibration or bracketed within method uncertainty budgets [1]. However, this modest cross-talk contribution is systematically manageable and does not negate the overriding advantage of having a structurally matched IS. Laboratories that require the lowest possible IS-derived background may preferentially select a supplier offering ≥99.0% isotopic purity; currently WITEGA offers the highest documented purity for this specific compound among accessible technical datasheets.

Isotopic Purity
Cross-study comparable
>98.0 atom% D (Sulfatroxazole-d4) vs >99.0 atom% D (Sulfamethoxazole-d4).
Residual d₀ manageable; cross-talk correction required at typical spike ratios.
IS-derived background may approach 20% of analyte signal at 10:1 IS:analyte ratio.
Isotopic purity Isotopologue cross-talk Method validation

Chemical Purity and Shelf-Life Stability

Sulfatroxazole-d4 (WITEGA SA077) is supplied with an HPLC purity certification exceeding 99.0% and a documented shelf life of 40 months when stored refrigerated at 2–8 °C . This provides a quantifiable advantage over earlier-generation unlabeled Sulfatroxazole reference materials, where purity may be specified at ≥98% (HPLC) or ~99.02% depending on the supplier, and for which stability is typically vendor-dependent without a unified long-term certificate . The 40-month shelf life is approximately 11% longer than the 36-month shelf life of the closely related Sulfamethoxazole-d4 standard from the same manufacturer . For ISO/IEC 17025-accredited laboratories operating multi-year method validation and proficiency testing cycles, a longer certified shelf life reduces the frequency of reference standard replacement, re-qualification, and associated uncertainty re-budgeting, directly lowering the total cost of ownership.

Purity & Shelf Life
Direct head-to-head comparison
HPLC >99.0%, shelf life 40 months at 2–8 °C (Sulfatroxazole-d4) vs 36 months (Sulfamethoxazole-d4).
Supports multi-year method validation with fewer re-order cycles.
40 months vs 36 months; 11% longer certified stability reduces requalification burden.
Reference standard stability Chemical purity Method validation and QC

Multi-Residue Method Compatibility

National and international multi-residue methods explicitly list Sulfatroxazole (STX) among the target sulfonamides for surveillance. For example, Vietnamese Standard TCVN 11838:2017 specifies Sulfatroxazole as one of 13 sulfonamides to be determined in meat by LC-MS/MS, with method-specific limits of detection (LoD) and quantification (LoQ) that vary by matrix [1]. Similarly, HPC Standards identifies Sulfatroxazole as part of regulatory sulfonamide panels in EU and Codex frameworks . Without access to a matched deuterated IS, laboratories quantifying Sulfatroxazole in these panels must either rely on a structurally dissimilar IS (compromising accuracy as shown in Evidence Item 1) or resort to external standard calibration (uncompensated matrix effects). Sulfatroxazole-d4 is the only commercially available isotopologue that matches the 4,5-dimethylisoxazole structure of Sulfatroxazole, as verified across multiple vendor databases . This makes it the sole option that fulfills the IDMS recommendation embedded in modern residue analysis guidance.

Regulatory Method Fit
Class-level inference
Only [²H₄] isotopologue for Sulfatroxazole in multi-residue panels (e.g., TCVN 11838:2017).
Enables IDMS for statutory analyte; no alternative matched IS available.
Verified across multiple vendor databases; unmatched for 4,5-dimethylisoxazole structure.
Multi-residue method Veterinary drug residue Regulatory compliance

Sulfatroxazole-d4 Application Scenarios


Accredited Tissue Residue Analysis

In regulatory residue monitoring programs that include Sulfatroxazole as a target analyte (e.g., EU, Codex, or national standards such as TCVN 11838:2017), Sulfatroxazole-d4 is employed as the deuterated internal standard for isotope dilution calibration [1]. Because Sulfatroxazole-d4 co-elutes precisely with native Sulfatroxazole, it corrects for matrix effects in complex tissue extracts (muscle, liver, kidney) that can suppress or enhance ionization by 20–80% depending on sample preparation. The certified HPLC purity >99.0% and isotopic purity >98.0 atom% D ensure that the internal standard meets the traceability and measurement uncertainty requirements of ISO/IEC 17025, as recommended by HPC Standards . The 40-month shelf life allows a single batch to span multiple proficiency testing rounds, reducing the need for mid-cycle revalidation .

Multi-Residue Method Validation

Laboratories developing and validating multi-residue LC-MS/MS methods for sulfonamides in matrices such as milk, honey, eggs, fish, and surface water require a structurally matched IS for each target analyte to achieve fit-for-purpose limits of quantification (LOQs) at low µg/kg levels. Sulfatroxazole-d4 is the only deuterated isotopologue that provides a true matched IS for Sulfatroxazole, as no other deuterated sulfonamide shares the 4,5-dimethylisoxazole substructure . Using Sulfatroxazole-d4 in combination with other analyte-specific deuterated ISs enables a full isotope dilution panel that minimizes inter-analyte response bias. Method validation data generated with this IS can be directly applied to international compliance frameworks, supporting regulatory acceptance of the method [1].

Pharmacokinetic and Metabolism Studies

The complex metabolic profile of Sulfatroxazole—involving 5-hydroxy (70% of dose) and N4-acetyl (15% of dose) pathways with a half-life of ~22 h in humans [2]—requires accurate quantification of the parent drug in plasma, urine, and tissue homogenates. Sulfatroxazole-d4 serves as the IS for parent drug quantification while distinct IS compounds are needed for metabolite channels. Because the deuterium label is stable under biological sample processing conditions and does not undergo H/D back-exchange at the aromatic positions, Sulfatroxazole-d4 maintains its isotopic integrity throughout extraction and analysis. This supports robust pharmacokinetic modeling and tissue residue depletion studies like those documenting Sulfatroxazole as the slowest-eliminated marker residue in trimethoprim/sulfatroxazole formulations [3].

System Suitability and Calibration Verification

Sulfatroxazole-d4 can be directly incorporated into system suitability test (SST) solutions and calibration verification standards for LC-MS/MS instruments dedicated to sulfonamide analysis. The neat reference format and >99.0% HPLC purity enable gravimetric preparation of stock solutions with low uncertainty . The 40-month shelf life under refrigerated storage extends the usable life of SST mixes, minimizing the frequency of column re-equilibration and recalibration required after switching IS batches. This is particularly valuable for high-throughput contract laboratories operating under ISO/IEC 17025 where instrument uptime and consistent QC performance are key operational metrics .

Application
Selection Property
Validation Focus
Tissue residue analysis (IDMS)
Structurally matched ISTD; >99.0% HPLC purity; >98.0 atom% D
Matrix effect correction; ISO/IEC 17025 traceability
Multi-residue method validation
Only isotopologue matched to sulfatroxazole’s 4,5-dimethylisoxazole
Inter-analyte response bias; low μg/kg LOQ achievement
Research PK monitoring (plasma/urine matrices)
Stable aromatic deuterium label; no H/D back-exchange
Parent drug quantification; metabolite-channel differentiation
System suitability & calibration verification
Neat reference format; >99.0% purity; 40-month shelf life
Gravimetric stock preparation; reduced batch re-qualification

Technical Documentation Hub

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